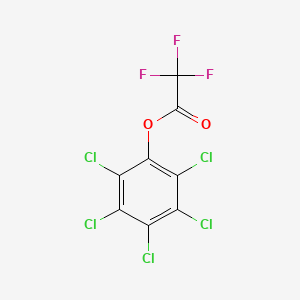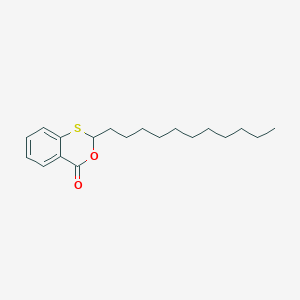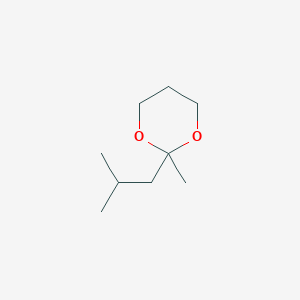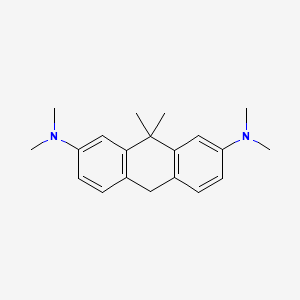
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple methyl groups and a dihydroanthracene core, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of anthracene derivatives followed by amination reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields. Industrial production methods may involve optimized reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine can be compared with similar compounds such as:
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9,10-dihydroanthracene-2,7-diamine: This compound has fewer methyl groups, which may affect its reactivity and applications.
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diamine: The absence of additional methyl groups can lead to different chemical and physical properties.
Properties
CAS No. |
10551-18-5 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N,9,9-hexamethyl-10H-anthracene-2,7-diamine |
InChI |
InChI=1S/C20H26N2/c1-20(2)18-12-16(21(3)4)9-7-14(18)11-15-8-10-17(22(5)6)13-19(15)20/h7-10,12-13H,11H2,1-6H3 |
InChI Key |
RUVLQRPTUFCWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CC3=C1C=C(C=C3)N(C)C)C=CC(=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



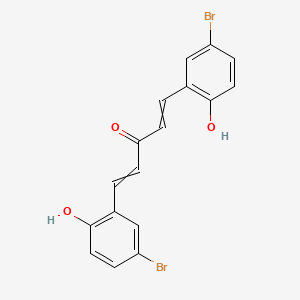


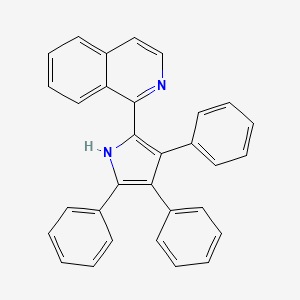
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
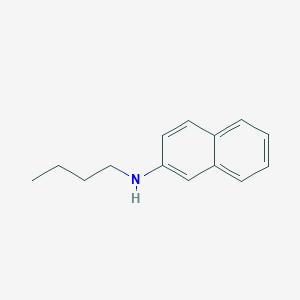


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

